molecular formula C6H16O2Si B1601280 Diisopropylsilanediol CAS No. 18173-88-1

Diisopropylsilanediol

Cat. No. B1601280
CAS RN: 18173-88-1
M. Wt: 148.28 g/mol
InChI Key: ZXWUGCNBZZSJJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of silanediols like Diisopropylsilanediol often involves the reaction between dimethyl- and diphenylsilanediol and a metal or metal hydride . This process results in the formation of dimethyl- and diphenylsilanediolates, which are key intermediates in the preparation of dimethyl- and diphenyl-siloxane polymers .


Molecular Structure Analysis

The molecular structure of Diisopropylsilanediol consists of a silicon atom bonded to two hydroxyl groups and two isopropyl groups . The exact 3D structure can be determined using techniques such as X-ray crystallography or electron diffraction .


Physical And Chemical Properties Analysis

Diisopropylsilanediol is a compound with the molecular formula C6H16O2Si, an average mass of 148.275 Da, and a monoisotopic mass of 148.091949 Da . Further physical and chemical properties such as boiling point, melting point, solubility, and reactivity can be determined through experimental methods.

Scientific Research Applications

Nano-sized Tube-like Aggregate Formation

Diisopropylsilanediol has been researched for its ability to form nano-sized tube-like aggregates through hydrogen bonding with tetraisopropylcyclotetrasiloxanetetraol. This results in the creation of a unique molecular structure that extends infinitely parallel to the ac plane, providing potential applications in nanotechnology and molecular engineering (Unno, Takada, & Matsumoto, 2000).

Supramolecular Aggregates and Solid-State Synthesis of Siloxanes

Further studies have focused on the supramolecular aggregates of silanols, including diisopropylsilanediol. The research explores the formation of single crystals through cocrystallization and discusses the potential for solid-state synthesis of siloxanes. This research highlights the importance of diisopropylsilanediol in developing new materials and chemical synthesis processes (Unno, Takada, Kawaguchi, & Matsumoto, 2005).

Inhibitory Effects on Fibroblast Activities

In a different application, diisopropyl-1,3-dithiol-2-ylidenemalonate, related to diisopropylsilanediol, has been studied for its effects on collagen synthesis and fibroblast migration. This research has potential implications in understanding fibrotic processes and developing treatments for related conditions (Poeschl, Rehn, Dumont, Mueller, & Hennings, 1987).

Impact on Carcinoma Cells and Vascular Endothelial Functions

Malotilate (diisopropyl,1,3-dithiol-2-ylidenemalonate) is being explored for its potential in modifying the functions of vascular endothelial cells and its effects on the invasion and metastasis of carcinoma cells. This area of research could offer new insights into cancer treatment and the development of novel therapeutic strategies (Nagayasu, Hamada, Kawano, Konaka, Nakata, Shibata, Arisue, Hosokawa, Takeichi, & Moriuchi, 1998).

Future Directions

The future directions of research on Diisopropylsilanediol could involve further exploration of its potential uses in various fields, such as the design of protease inhibitors . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties .

properties

IUPAC Name

dihydroxy-di(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O2Si/c1-5(2)9(7,8)6(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWUGCNBZZSJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514587
Record name Di(propan-2-yl)silanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropylsilanediol

CAS RN

18173-88-1
Record name Di(propan-2-yl)silanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisopropylsilanediol
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Diisopropylsilanediol
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Diisopropylsilanediol
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Diisopropylsilanediol
Reactant of Route 6
Diisopropylsilanediol

Citations

For This Compound
15
Citations
M Unno, K Takada, Y Kawaguchi… - Molecular Crystals and …, 2005 - Taylor & Francis
… In 2000, we showed that the co-crystallization of 1 and diisopropylsilanediol 2 afforded the nano-size supramolecular aggregate 3 by means of hydrogen bonding [Citation6]. As an …
Number of citations: 5 www.tandfonline.com
M Unno, K Takada, H Matsumoto - Chemistry Letters, 2000 - journal.csj.jp
… We report herein our finding that six molecules of the cyclic silanol 1 and four molecules of diisopropylsilanediol (2) aggregate which leads to the formation of co-crystal 3 with a tube-…
Number of citations: 37 www.journal.csj.jp
D Frąckowiak, J Walkowiak… - European Journal of …, 2014 - Wiley Online Library
… catalyst in a model reaction with diisopropylsilanediol showed the formation of diborylethenes as the … On the other hand, the reaction of vinylboronates with diisopropylsilanediol gave …
G Hreczycho, K Kuciński, P Pawluc… - Organometallics, 2013 - ACS Publications
Sc(OTf) 3 -catalyzed coupling reaction of silanediols with 2-methylallylsilanes and germanes leading to SiO–Si or SiO–Ge bond formation with the evolution of isobutylene is described. …
Number of citations: 36 pubs.acs.org
E Szafoni, K Kuciński, G Hreczycho - Journal of Catalysis, 2023 - Elsevier
… As shown, three cross-coupling products derived from diisopropylsilanediol were afforded. Importantly, in the case of diphenylsilane, one of the hydroxyl moieties remained during the …
Number of citations: 5 www.sciencedirect.com
T Fujii, T Koike, A Mori, K Osakada - Synlett, 2002 - thieme-connect.com
… Indeed, addition of triethylsilanol or diisopropylsilanediol that did not possess a transferable organic group on silicon to the reaction with the tin reagent could affect the hydroarylation as …
Number of citations: 27 www.thieme-connect.com
W Han, XQ Xu, X Lian, Y Chu, Y Wang - CCS Chemistry, 2023 - chinesechemsoc.org
Reducing the emissions of hazardous agrochemicals harmful to the environment and human health is one of the key targets of the UN’s Sustainable Development Goal 12. Herein, we …
Number of citations: 2 www.chinesechemsoc.org
S Pawlenko - 2011 - books.google.com
The field of silicon organic chemistry already includes about 50,000 identified compounds and about 100,000 publications, but a comprehensive monograph dealing with the area has …
Number of citations: 182 books.google.com
K Kuciński, G Hreczycho - ChemCatChem, 2017 - Wiley Online Library
Silicon and its compounds with other heteroatoms have received considerable attention, particularly because of their applicative ability. Silicon forms a large number of compounds with …
LH Sommer, LJ Tyler - Journal of the American Chemical Society, 1954 - ACS Publications
From consideration of the above data there seems to be little doubtthat the major factor responsible for the difficulty of obtaining structures of the above type, as well as the stability of di-¿…
Number of citations: 158 pubs.acs.org

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